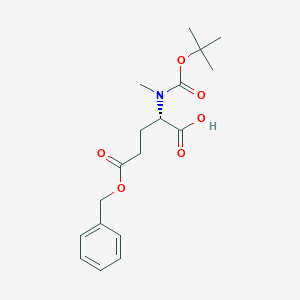

Boc-N-Me-Glu(Obzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJPFSNBCOTZHN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426675 | |

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200615-91-4 | |

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-N-Me-Glu(Obzl)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-N-Me-Glu(Obzl)-OH (tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester), a crucial N-methylated amino acid derivative employed in peptide synthesis and drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS), and illustrates a key synthetic workflow.

Core Properties and Applications

This compound is a versatile building block used in the fields of medicinal chemistry and peptide synthesis.[1] Its N-methylated peptide bond confers resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the α-amine is acid-labile, making it suitable for Boc-based SPPS strategies.[2] The γ-carboxyl group is protected as a benzyl ester (Obzl), which can be removed by hydrogenolysis or strong acids. This strategic protection allows for the selective incorporation of N-methylated glutamic acid residues into complex peptide sequences.

The primary applications of this compound include its use as a building block for bioactive peptides, particularly in the design of enzyme inhibitors and receptor ligands.[1] It is also utilized in the development of drug delivery systems and as a precursor in the synthesis of complex organic molecules.[1]

Data Presentation

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 200615-91-4 | [1][3][4][5] |

| Molecular Formula | C₁₈H₂₅NO₆ | [1][5] |

| Molecular Weight | 351.4 g/mol | [1][3][4] |

| Appearance | White to off-white powder | [1][5] |

| Purity | ≥ 95% (NMR) | [1] |

| Synonyms | Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester | [1][3][4] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are provided below.

Synthesis of this compound via N-Methylation

This protocol describes the N-methylation of the precursor, Boc-Glu(Obzl)-OH.

Materials:

-

Boc-Glu(Obzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Ice-water bath

-

Isopropyl alcohol (for quenching)

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar

Procedure:

-

Preparation: Under an inert atmosphere of argon or nitrogen, add Boc-Glu(Obzl)-OH to a round-bottom flask containing anhydrous THF. Stir the solution at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Iodomethane: Add an excess of iodomethane (typically 5-10 equivalents) to the cooled solution.

-

Deprotonation and Methylation: Slowly add sodium hydride (a slight excess over 2 equivalents) in small portions to the stirred solution at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be controlled to maintain the temperature below 10 °C. After the initial gas evolution subsides, continue adding the remaining NaH portion-wise over a few hours.

-

Reaction: Once all the sodium hydride has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropyl alcohol dropwise until the bubbling ceases. Then, slowly add water to quench any remaining NaH.

-

Work-up:

-

Reduce the volume of THF using a rotary evaporator.

-

Acidify the aqueous residue to a pH of approximately 2-3 with 0.1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using a manual Boc-SPPS strategy.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for monitoring Fmoc removal if applicable in a mixed strategy)

-

Kaiser test reagents (for monitoring coupling completion)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes.

-

Drain the solution and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DMF (2 x 2 minutes). Wash the resin again with DMF.

-

Amino Acid Activation: In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, HATU; slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (typically 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for an extended period, typically 2-4 hours, or even overnight. The coupling of N-methylated amino acids is often slower due to steric hindrance.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then with DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of the glutamic acid residue) are removed. For a benzyl ester, this is typically achieved via strong acid cleavage (e.g., with anhydrous HF) or by hydrogenolysis after cleavage from the resin.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound via N-methylation of its precursor.

References

In-Depth Technical Guide: Boc-N-Me-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-N-Me-Glu(Obzl)-OH, a crucial building block in peptide synthesis and drug development.

Core Molecular Data

This compound, with the CAS Number 200615-91-4, is a protected amino acid derivative. Its molecular formula is C18H25NO6, and it has a molecular weight of 351.4 g/mol .[1] This compound is typically supplied as a white to off-white powder with a purity of 95% or greater, as determined by NMR.[2] For optimal stability, it should be stored at temperatures between 0-8°C.[2]

| Property | Value | Reference |

| Molecular Weight | 351.4 g/mol | [1] |

| CAS Number | 200615-91-4 | [1] |

| Molecular Formula | C18H25NO6 | |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Storage Temperature | 0-8°C | [2] |

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The N-methylation of the alpha-amino group can enhance the metabolic stability of the resulting peptide, while the benzyl ester protects the side-chain carboxylic acid of the glutamic acid residue.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical cycle of incorporating this compound into a growing peptide chain on a solid support.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Exact conditions may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

-

This compound

-

Solid support (e.g., Merrifield resin, PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

Boc Deprotection

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.

-

Filter the resin and wash thoroughly with DCM and then DMF to remove residual TFA.

Neutralization

-

Treat the deprotected resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Wash the resin thoroughly with DMF to remove excess base.

Coupling of this compound

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, extended coupling times or double coupling may be necessary.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

-

After completion, wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the glutamic acid side chain) are removed. This is typically achieved by treatment with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.

Logical Relationships in Boc/Bzl SPPS Strategy

The selection and use of this compound are governed by the principles of orthogonal protection in peptide synthesis. The following diagram illustrates the logical relationships between the different protecting groups and the reagents used for their removal.

References

An In-depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester, commonly referred to as Boc-N-Me-Glu(Obzl)-OH. This valuable N-methylated amino acid derivative is a critical building block in the synthesis of modified peptides for drug discovery and development. Its incorporation into peptide sequences can significantly enhance proteolytic stability, improve cell permeability, and modulate biological activity.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is a derivative of L-glutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-nitrogen, a methyl group also on the α-nitrogen, and a benzyl ester protecting the γ-carboxyl group.[2]

| Property | Value | Reference |

| CAS Number | 200615-91-4 | [2] |

| Molecular Formula | C18H25NO6 | [2] |

| Molecular Weight | 351.4 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 2-8°C | [3] |

| Purity (typical) | ≥95% | |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) | [4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-Glu(Obzl)-OH. The following protocol is a representative method adapted from established procedures for the N-methylation of Boc-protected amino acids.[5]

Materials:

-

Boc-L-Glu(OBzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Argon or Nitrogen gas

-

Ice bath

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with a stir bar

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon).

-

Dissolution: Boc-L-Glu(OBzl)-OH is dissolved in anhydrous THF.

-

Addition of Methyl Iodide: The solution is cooled in an ice bath, and methyl iodide (a slight excess) is added.

-

Deprotonation: Sodium hydride (a slight excess) is added portion-wise to the stirred solution over a period to control the evolution of hydrogen gas. The reaction mixture is stirred at 0°C for a few hours.

-

Reaction: The ice bath is removed, and the reaction is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol, followed by water.[5]

-

Work-up: The THF is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl.[5]

-

Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain using Boc-SPPS presents challenges due to steric hindrance.[6] This often necessitates modifications to standard protocols, such as the use of more potent coupling reagents and extended reaction times or double coupling.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

-

Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

-

Scavengers (e.g., anisole, p-cresol)

Protocol for a Single Coupling Cycle:

-

Resin Preparation: The resin is swelled in DCM and washed with DMF.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 50% TFA in DCM.[7]

-

Washes: The resin is washed with DCM and DMF.

-

Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF.

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated. Due to the steric hindrance of the N-methyl group, this step may require a longer reaction time or a second coupling step to ensure complete reaction.[6]

-

-

Washes: The resin is washed with DMF and DCM to remove excess reagents.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as HF or TFMSA with appropriate scavengers.[7]

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of incorporating this compound into a peptide chain during Boc-based solid-phase peptide synthesis.

Boc-SPPS cycle for incorporating this compound.

References

- 1. echemi.com [echemi.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]

- 4. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

Synthesis of Boc-N-Me-Glu(Obzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a valuable building block in peptide synthesis and medicinal chemistry. This document outlines the detailed experimental protocol for its preparation, summarizes key quantitative data, and presents a visual workflow of the synthetic process.

Introduction

This compound is a protected amino acid derivative frequently utilized in the construction of complex peptides. The incorporation of an N-methyl group can impart unique conformational constraints and enhanced proteolytic stability to the resulting peptide, making it a desirable modification in drug design. The Boc and benzyl protecting groups offer orthogonal protection of the α-amino and γ-carboxyl functionalities, respectively, allowing for selective deprotection and further synthetic manipulations.

Data Presentation

The following table summarizes the key quantitative and qualitative data for the starting material and the final product.

| Property | Boc-Glu(Obzl)-OH (Starting Material) | This compound (Final Product) |

| Molecular Formula | C17H23NO6 | C18H25NO6[1][2] |

| Molecular Weight | 337.37 g/mol [3] | 351.4 g/mol [1] |

| CAS Number | 13574-13-5[3] | 200615-91-4[1] |

| Appearance | White to off-white crystalline powder | White to off-white powder[2] |

| Purity | ≥98.0%[3] | ≥95% (by NMR)[2][4] |

| Melting Point | 69-71 °C[3] | Not available |

| Optical Activity | [α]20/D −5.5±0.5°, c = 1% in acetic acid[3] | Not available |

| Synonyms | Boc-L-glutamic acid 5-benzyl ester[3] | Boc-N-Me-L-Glu(OBzl)-OH; Boc-N-methyl-L-glutamic acid 5-benzyl ester[1] |

Experimental Protocol: N-methylation of Boc-Glu(Obzl)-OH

This protocol details the synthesis of this compound from its precursor, Boc-Glu(Obzl)-OH, via N-methylation using sodium hydride and methyl iodide.

Materials:

-

Boc-Glu(Obzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Argon or Nitrogen gas

-

Ice bath

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Thoroughly dry a round-bottom flask equipped with a magnetic stir bar.

-

Flush the flask with an inert gas (argon or nitrogen).

-

Add Boc-Glu(Obzl)-OH to the flask.

-

Dissolve the Boc-Glu(Obzl)-OH in anhydrous THF.

-

-

Addition of Reagents:

-

Cool the solution in an ice bath.

-

Add methyl iodide to the cooled solution.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

-

-

Reaction:

-

Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight.

-

-

Work-up:

-

Carefully quench the reaction by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases.

-

Add water dropwise to quench any remaining sodium hydride.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.

-

-

Extraction:

-

Transfer the acidified mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Washing:

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with water and then with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (if necessary):

-

The crude product can be further purified by column chromatography on silica gel if required to achieve higher purity.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Technical Guide: Solubility and Application of Boc-N-Me-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid 5-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a key building block in peptide synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data for this compound and its structurally similar analogs. Furthermore, a detailed, adaptable experimental protocol for determining precise solubility is provided, alongside a workflow diagram illustrating its principal application in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of this compound

| Property | Value |

| CAS Number | 200615-91-4 |

| Molecular Formula | C₁₈H₂₅NO₆[1] |

| Molecular Weight | 351.4 g/mol [1] |

| Synonyms | Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester[1] |

Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. However, qualitative data from various sources, primarily for the closely related analog Boc-Glu(OBzl)-OH, provides valuable insights into its general solubility behavior.

Table 1: Qualitative Solubility of this compound and Analogs

| Compound | Solvent | Solubility | Citation |

| Boc-Glu(OBzl)-OH | N,N-Dimethylformamide (DMF) | Clearly Soluble (1 mmole in 2 ml) | [2][3] |

| N-Boc-L-glutamic acid 5-benzyl ester | N,N-Dimethylformamide (DMF) | Soluble | [4] |

| Boc-D-Glu-OBzl | N,N-Dimethylformamide (DMF) | Clearly Soluble (1 mmole in 2 ml) | |

| N-(tert-Butoxycarbonyl)-L-glutamic acid 5-benzylester | Water | Slightly soluble | [5] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following experimental protocol, adapted from methodologies for similar protected amino acids, offers a robust framework for determination.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DCM, Ethyl Acetate, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMF) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker/incubator.

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 254 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by taking into account the dilution factor.

-

Application in Peptide Synthesis

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The N-methylation can enhance the resulting peptide's resistance to enzymatic degradation, while the Boc and benzyl protecting groups are part of a common protection strategy.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Boc-Glu(OBzl)-OH (cryst) Novabiochem 13574-13-5 [sigmaaldrich.com]

- 3. Boc-Glu(OBzl)-OH (cryst) Novabiochem 13574-13-5 [sigmaaldrich.com]

- 4. Boc-L-glutamic acid 5-benzyl ester, 98%+ | 13574-13-5 | www.ottokemi.com [ottokemi.com]

- 5. N-(tert-Butoxycarbonyl)-L-glutamic acid 5-benzylester(13574-13-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Stability Profile of Boc-N-Me-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected stability profile of N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH) based on established principles of organic and peptide chemistry. Due to a lack of publicly available, specific experimental stability studies on this particular molecule, this guide is constructed from data on its constituent functional groups: the Boc protecting group, the benzyl ester, and the N-methylated amino acid core.

Executive Summary

This compound is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated glutamic acid residues, which can enhance the proteolytic stability of peptides.[1][2] The stability of this compound is governed by the chemical properties of its three key components: the acid-labile Boc (tert-butyloxycarbonyl) group, the benzyl (Bzl) ester side-chain protection, and the N-methylated backbone. This guide outlines the expected stability of this compound under various conditions, potential degradation pathways, and recommended protocols for its handling, storage, and stability assessment.

Core Stability Profile

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The molecule's stability is largely dictated by the lability of the Boc group in acidic conditions and the benzyl ester's susceptibility to hydrogenolysis.

pH Stability

The compound is expected to be most stable at a neutral pH. Deviations into acidic or strongly basic conditions can lead to degradation.

-

Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, a characteristic often utilized for its removal during chemical synthesis.[3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to yield the corresponding amine salt, carbon dioxide, and isobutene.[3][5] The benzyl ester is generally stable to mildly acidic conditions but can be cleaved by strong acids.[6][7]

-

Neutral Conditions (pH 6-8): this compound is expected to exhibit its maximum stability in this range.

-

Basic Conditions (pH > 9): The Boc group is stable under basic and nucleophilic conditions.[8] While the benzyl ester is also generally stable to bases, prolonged exposure to strong basic conditions could potentially lead to hydrolysis, although this is not a common method for its removal.[9][10]

Thermal Stability

Stability in Common Solvents

This compound is generally stable in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN), provided they are anhydrous and free of acidic or basic impurities.

Quantitative Stability Data (Inferred)

The following table summarizes the expected stability of this compound under various conditions, based on the known properties of its functional groups. This data is illustrative and should be confirmed by experimental analysis for specific applications.

| Condition | Reagent/Solvent | Temperature | Expected Stability | Primary Degradation Pathway |

| Acidic | 20-50% TFA in DCM | Room Temperature | Low | Boc Deprotection |

| 1M HCl in Dioxane | Room Temperature | Low | Boc Deprotection | |

| Acetic Acid | Room Temperature | Moderate | Slow Boc Deprotection | |

| Basic | 1M NaOH (aq) | Room Temperature | Moderate | Potential Benzyl Ester Hydrolysis |

| 20% Piperidine in DMF | Room Temperature | High | - | |

| Reductive | H₂, Pd/C | Room Temperature | Low | Benzyl Ester Cleavage (Hydrogenolysis) |

| Storage | Solid, 2-8°C | 2-8°C | High | - |

| In Anhydrous DMF | Room Temperature | Moderate | Potential for slow degradation over time |

Potential Degradation Pathways

The primary degradation pathways for this compound are dictated by the reactivity of its protecting groups.

Acid-Catalyzed Boc Deprotection

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free N-methyl amine.

Reductive Cleavage of Benzyl Ester

Catalytic hydrogenation is a common method for the deprotection of benzyl esters.[9][11] This process involves the cleavage of the C-O bond of the ester, yielding the free carboxylic acid and toluene.

Experimental Protocols for Stability Assessment

The following are general protocols that can be adapted to assess the stability of this compound under specific conditions.

Protocol for pH Stability Testing

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (ACN) or other suitable organic co-solvent

-

HPLC system with a suitable column (e.g., C18)

-

Incubator or water bath

Procedure:

-

Prepare a stock solution of this compound in ACN.

-

In separate vials, add an aliquot of the stock solution to each buffer to achieve a final known concentration. The amount of organic co-solvent should be kept to a minimum.

-

Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench any reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

-

Plot the percentage of intact compound versus time for each pH to determine the stability profile.

General Workflow for Stability Testing

Handling and Storage Recommendations

-

Storage: Store this compound in a cool (2-8°C), dry place, away from light and moisture. The container should be tightly sealed.

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid creating dust. Use appropriate personal protective equipment (PPE).

-

Solutions: Solutions of this compound in solvents like DMF should be used fresh or stored at low temperatures for short periods to minimize potential degradation.

Conclusion

This compound is a stable compound under standard storage and handling conditions. Its stability is primarily compromised by acidic environments, which lead to the cleavage of the Boc group, and by catalytic hydrogenation, which removes the benzyl ester. Understanding this stability profile is crucial for its effective use in research and development, ensuring the integrity of the molecule throughout synthetic processes. For critical applications, it is strongly recommended to perform specific stability studies under the intended experimental conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

In-Depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-α-(tert-Butoxycarbonyl)-N-α-methyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-N-Me-Glu(Obzl)-OH. This valuable amino acid derivative is a key building block in peptide synthesis, particularly for the incorporation of N-methylated residues to enhance the therapeutic properties of peptides. This document details its chemical and physical characteristics, provides a protocol for its use in solid-phase peptide synthesis (SPPS), and includes spectroscopic data for characterization.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its structural features, including the Boc protecting group on the N-methylated amine and the benzyl ester protecting the side-chain carboxylic acid, make it well-suited for Boc-based solid-phase peptide synthesis strategies.[2]

| Property | Value |

| CAS Number | 200615-91-4 |

| Molecular Formula | C18H25NO6 |

| Molecular Weight | 351.4 g/mol [2] |

| Appearance | White to off-white powder[1] |

| Storage Temperature | 2-8°C |

Note: Experimental values for melting point and specific optical rotation for the L-enantiomer are not consistently reported in publicly available literature. The values for the closely related non-methylated compound, Boc-Glu(Obzl)-OH, are a melting point of 69-71 °C and an optical rotation of [α]20/D −5.5±0.5°, c = 1% in acetic acid.[3] These values should be used with caution as a rough reference only.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for confirming the identity and purity of this compound. The expected signals would include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group (Boc).

-

A singlet for the N-methyl group.

-

Multiplets for the glutamic acid backbone protons (α-CH and β-CH₂).

-

A multiplet for the γ-CH₂ protons adjacent to the benzyl ester.

-

A singlet around 5.1 ppm for the benzylic protons (-CH₂-Ph).

-

A multiplet in the aromatic region (around 7.3 ppm) for the phenyl group of the benzyl ester.

-

A broad singlet for the carboxylic acid proton.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

-

A broad O-H stretch from the carboxylic acid.

-

C-H stretches from the aliphatic and aromatic groups.

-

A strong C=O stretch from the Boc-urethane carbonyl group.

-

A strong C=O stretch from the carboxylic acid carbonyl.

-

A strong C=O stretch from the benzyl ester carbonyl.

-

C-O stretches associated with the ester and carbamate groups.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce N-methylated glutamic acid residues into a peptide sequence. N-methylation can impart crucial properties to therapeutic peptides, such as increased resistance to enzymatic degradation.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-L-Glu(Obzl)-OH

This protocol outlines the general steps for the incorporation of Boc-N-Me-L-Glu(Obzl)-OH into a peptide chain using a manual Boc-SPPS strategy on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (including Boc-N-Me-L-Glu(Obzl)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

-

Cesium carbonate (Cs₂CO₃)

-

Benzyl alcohol

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DMF.

-

The first Boc-amino acid is typically attached to the resin as its cesium salt to minimize racemization.

-

-

Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM followed by a neutralization step.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin with DCM.

-

-

Coupling of Boc-N-Me-L-Glu(Obzl)-OH:

-

In a separate vessel, pre-activate Boc-N-Me-L-Glu(Obzl)-OH by dissolving it in DMF with a suitable coupling reagent (e.g., HBTU/DIEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or double coupling.[4]

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid) are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Visualizing the Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Boc-N-Me-L-Glu(Obzl)-OH.

Caption: A single cycle of Boc-SPPS for adding a new amino acid.

References

An In-depth Technical Guide to N-α-Boc-N-α-methyl-L-glutamic acid γ-benzyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-N-α-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and characterization, and illustrates its application in the well-established Solid Phase Peptide Synthesis (SPPS) workflow.

Core Properties of this compound

The incorporation of N-methylated amino acids like this compound into peptide chains is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.

While specific experimental data for the melting point of this compound is not widely published, data for its non-methylated counterpart, Boc-Glu(Obzl)-OH, is well-documented and provided for comparison.

Table 1: Physicochemical and Characterization Data

| Property | This compound | Boc-Glu(Obzl)-OH (for comparison) |

| CAS Number | 200615-91-4[1][2] | 13574-13-5[3][4] |

| Molecular Formula | C₁₈H₂₅NO₆[1][2] | C₁₇H₂₃NO₆[3] |

| Molecular Weight | 351.4 g/mol [1][2] | 337.37 g/mol [3][4] |

| Appearance | White to off-white powder[1] | White to slight yellow powder[3] |

| Melting Point | Data not available | 69-71 °C[4] |

| Purity | ≥ 95% (NMR)[1] | ≥98.0% (TLC/Titration)[3][4] |

| Storage Conditions | 0-8 °C[1] | 2-8 °C[3][4] |

Experimental Protocols

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-Glu(Obzl)-OH. The following protocol is a well-established method for this conversion.[5][6][7]

Materials:

-

Boc-L-Glu(Obzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Argon or Nitrogen gas

-

Ice bath

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon).

-

Dissolution: Boc-L-Glu(Obzl)-OH is dissolved in anhydrous THF.

-

Addition of Reagents: The solution is cooled to 0 °C in an ice bath. Iodomethane is added to the cooled solution.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution over several hours to control the evolution of hydrogen gas. Vigorous bubbling will be observed.

-

Reaction: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Water is then added dropwise.

-

Work-up: The THF is partially removed under reduced pressure. The remaining aqueous solution is acidified to a pH of 2-3 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound.

Melting Point Determination

The melting point of a purified solid sample can be determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Application in Peptide Synthesis

This compound is a valuable reagent in Boc Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl strategy is a classical and robust method for assembling peptides on a solid support.[8] The workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next protected amino acid.[9][][11]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid like this compound.

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

The cycle begins with the removal of the acid-labile N-terminal Boc protecting group using trifluoroacetic acid (TFA).[12] Following neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA), the next protected amino acid, in this case, this compound, is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the glutamic acid side chain) are removed, typically with a strong acid like hydrogen fluoride (HF).[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Boc-Glu(OBzl)-OH (cryst) Novabiochem 13574-13-5 [sigmaaldrich.com]

- 4. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

An In-Depth Technical Guide on the Optical Rotation of Boc-N-Me-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a critical parameter for its characterization and use in peptide synthesis. While a specific optical rotation value for this compound is not publicly documented, this guide presents relevant data for analogous compounds, a detailed experimental protocol for optical rotation measurement, and its application workflow in solid-phase peptide synthesis.

Quantitative Data on Optical Rotation

| Compound | Specific Rotation ([α]) | Conditions |

| Boc-L-Glu(Obzl)-OH | -16.0 to -17.0° | c=2 in DMF at 20°C[1] |

| Boc-D-Glu(Obzl)-OH | Not available |

Note: The solvent and concentration significantly influence the measured optical rotation.

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed methodology for the determination of the specific rotation of a protected amino acid like this compound using a polarimeter.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the analyte and to calculate the specific rotation.

Materials and Equipment:

-

Polarimeter (accurate to at least 0.01°)

-

Sodium D-line lamp (589.3 nm) or other specified monochromatic light source

-

Polarimeter cell (100 mm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance (accurate to 0.1 mg)

-

The sample to be analyzed (e.g., this compound)

-

High-purity solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Calibrate the instrument by measuring the optical rotation of a blank solution (the pure solvent to be used for the sample). The reading should be zero or close to it. If not, adjust the instrument to zero.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the sample (e.g., 200 mg) using an analytical balance.

-

Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

-

Add a portion of the chosen solvent (e.g., DMF) to the flask and dissolve the sample completely.

-

Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

-

Carefully fill the polarimeter cell with the sample solution, ensuring that no air bubbles are trapped in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average to ensure accuracy.

-

Record the temperature at which the measurement is taken.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed optical rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (100 mm = 1 dm).

-

c is the concentration of the solution in g/100 mL.

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvent being used.

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-methylated glutamic acid residue into a peptide sequence. N-methylation can enhance a peptide's proteolytic stability and membrane permeability. The general workflow for its incorporation using Boc chemistry is outlined below.

References

Navigating the Procurement of Boc-N-Me-Glu(Obzl)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supplier specifications for Boc-N-Me-Glu(Obzl)-OH (N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester). Understanding these specifications is critical for ensuring the quality, consistency, and success of research and development projects, particularly in peptide synthesis and drug discovery.

Core Compound Specifications

This compound is a key building block in the synthesis of complex peptides, offering unique conformational properties due to its N-methylated backbone. The quality of this reagent directly impacts the yield and purity of the final peptide. Below is a summary of typical specifications from various suppliers.

| Specification | Typical Value(s) | Analytical Method |

| Purity | ≥95% to 99.9%[1][2] | NMR, HPLC[1][2] |

| Chemical Formula | C₁₈H₂₅NO₆[1][3] | - |

| Molecular Weight | 351.4 g/mol [1][3][4] | - |

| CAS Number | 200615-91-4[1][5][6] | - |

| Appearance | White to off-white powder[1] | Visual Inspection |

| Storage Conditions | 0-8 °C, Sealed in dry environment[1][2] | - |

Experimental Protocols for Quality Verification

To ensure the purchased reagent meets the required standards, independent verification is often necessary. The following are generalized protocols for common analytical techniques used to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra should be consistent with the known structure of this compound.

Quality Control and Assurance Workflow

A robust quality control (QC) process is essential for incoming raw materials in a research and development setting. The following diagram illustrates a typical workflow for the acceptance and use of this compound.

This structured approach ensures that only materials meeting the stringent requirements of sensitive applications such as peptide synthesis are utilized, thereby safeguarding the integrity of experimental outcomes. Researchers are encouraged to request certificates of analysis (CoA) from suppliers and, where possible, perform in-house verification of critical parameters.

References

Technical Guide: Certificate of Analysis for Boc-N-Me-Glu(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies for the protected amino acid derivative, Boc-N-Me-Glu(Obzl)-OH (N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester). This compound is a critical building block in peptide synthesis and drug development, necessitating stringent quality assessment to ensure the integrity of the final products.

Physicochemical and Characterization Data

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound. Data has been compiled from various suppliers and analytical assessments.

| Parameter | Specification |

| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester |

| Synonyms | Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester |

| CAS Number | 200615-91-4[1] |

| Molecular Formula | C₁₈H₂₅NO₆[1] |

| Molecular Weight | 351.4 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity (¹H NMR) | ≥ 95%[1] |

| Purity (RP-HPLC) | ≥ 98% (Typical) |

| Purity (TLC) | Conforms to reference |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) and other organic solvents |

| Storage Conditions | 2-8°C[1] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard procedures for the quality control of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[2][3]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[2]

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

-

Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

Integrate the peaks and assign the signals to the corresponding protons in the structure of this compound.

-

The purity is determined by comparing the integration of the characteristic peaks of the compound to those of any impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from any impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample by dissolving a known concentration (e.g., 1 mg/mL) of this compound in the mobile phase or a suitable organic solvent like acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over a set period (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm.[4]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity of the sample is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and identify the presence of impurities.

Methodology:

-

Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a baseline with a pencil approximately 1 cm from the bottom of the plate.

-

Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount of the dissolved sample onto the baseline using a capillary tube.

-

Development:

-

Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[5]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the chamber and mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under UV light (254 nm).

-

Alternatively, stain the plate with a suitable reagent, such as ninhydrin spray, followed by gentle heating to visualize the amino acid derivative.[6]

-

-

Analysis:

-

The purity is assessed by observing the number and intensity of any secondary spots relative to the main spot of the product. The retention factor (Rf) value can also be calculated.

-

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate like this compound, from raw material reception to final product release.

Caption: Quality Control Workflow for this compound.

References

An In-depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester, commonly referred to as Boc-N-Me-Glu(Obzl)-OH, is a valuable N-methylated amino acid derivative extensively utilized in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a key strategy to enhance the therapeutic potential of peptide-based drugs. This modification can significantly increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and constrain its conformational flexibility, often leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white powder.[1] Key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 200615-91-4 | [1][2][3] |

| Molecular Formula | C₁₈H₂₅NO₆ | [1][2] |

| Molecular Weight | 351.4 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-L-Glu(Obzl)-OH. The following is an adapted experimental protocol based on established methods for the N-methylation of Boc-protected amino acids.

Experimental Protocol: N-methylation of Boc-L-Glu(Obzl)-OH

Materials:

-

Boc-L-Glu(Obzl)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Argon gas

-

Ice bath

-

Isopropyl alcohol

-

0.1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with argon. Boc-L-Glu(Obzl)-OH (1 equivalent) is dissolved in anhydrous THF.

-

Addition of Reagents: Iodomethane (a gross excess, typically 5-10 equivalents) is added to the solution. The flask is then cooled in an ice bath.

-

N-methylation: Sodium hydride (a gross excess, typically 5-10 equivalents of the 60% dispersion) is added portion-wise to the cooled, stirring solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

-

Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Water is then added to dissolve the salts.

-

Work-up: The THF is removed under reduced pressure. The aqueous residue is acidified to a pH of 2-3 with 0.1 M HCl and then extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization

While specific, experimentally derived high-resolution NMR spectra for this compound are not widely published, the expected shifts can be predicted based on the structure and data from similar compounds. The key changes from the starting material, Boc-L-Glu(Obzl)-OH, would be the appearance of a singlet corresponding to the N-methyl protons and a downfield shift of the alpha-carbon in the ¹³C NMR spectrum.

Table of Spectroscopic Data for the Precursor, Boc-L-Glu(Obzl)-OH: [4][5]

| Data Type | Description |

| ¹H NMR (DCHA salt in CDCl₃) | Signals for the Boc group, benzyl group, and the amino acid backbone protons are present. |

| ¹³C NMR (DCHA salt in CDCl₃) | Resonances for the carbonyls, aromatic carbons, and aliphatic carbons of the protected amino acid are observed. |

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[6][7] The N-methyl group imparts unique properties to the resulting peptides.

Key Advantages of Incorporating N-Methylated Residues:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Enhanced Membrane Permeability: The reduction in the number of hydrogen bond donors can improve the lipophilicity and passive diffusion of the peptide across cell membranes.

-

Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.

Experimental Protocol: Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HATU, HBTU, or DCC/HOBt)

-

Base (e.g., DIEA or N-methylmorpholine)

-

Solvents (DMF, DCM)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure (Single Coupling Cycle):

-

Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of TFA in DCM (typically 25-50%).

-

Neutralization: The resin is washed and then treated with a solution of a hindered base, such as DIEA in DMF, to neutralize the protonated N-terminal amine.

-

Coupling: this compound is pre-activated with a coupling reagent and a base in DMF and then added to the neutralized peptide-resin. The coupling reaction may require longer reaction times or double coupling to ensure completion due to steric hindrance.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for the subsequent amino acids in the peptide sequence.

Visualizing the Workflow

The synthesis and subsequent use of this compound in peptide synthesis can be visualized as a multi-step workflow.

As requested, here is a diagram illustrating a generalized signaling pathway for a peptide hormone, which could be a potential application for a peptide synthesized using this compound to enhance its stability and activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. chempep.com [chempep.com]

- 4. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR [m.chemicalbook.com]

- 5. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Role of N-Methylation in Peptide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy in peptide engineering and drug design. This seemingly subtle modification can profoundly alter a peptide's three-dimensional structure, bestowing it with enhanced therapeutic properties. This technical guide provides an in-depth exploration of the multifaceted role of N-methylation in shaping peptide structure and function, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in this field.

Core Concepts: The Structural Impact of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates a cascade of conformational and physicochemical changes. These alterations are pivotal for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1]

Conformational Rigidity and Control: N-methylation imposes steric hindrance that restricts the rotation around the peptide backbone bonds, primarily the φ (phi) and ψ (psi) dihedral angles. This "molecular straitjacket" reduces the conformational flexibility of the peptide, often locking it into a specific, bioactive conformation.[2] This pre-organization can lead to a lower entropic penalty upon binding to its target receptor, potentially increasing binding affinity.[1]

Modulation of Cis/Trans Isomerism: The presence of an N-methyl group can significantly influence the equilibrium between the cis and trans conformations of the peptide bond. While the trans conformation is overwhelmingly favored in unmodified peptides, N-methylation can increase the population of the cis isomer, a conformation that is often crucial for emulating β-turns and other secondary structures essential for biological activity.[1]

Disruption of Hydrogen Bonding: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor. This disruption of the intramolecular and intermolecular hydrogen-bonding network can have significant consequences, including altered solvent interactions and the destabilization of certain secondary structures like α-helices and β-sheets, while promoting the formation of turns.[1][2]

Enhancing Therapeutic Potential: The Functional Consequences of N-Methylation

The structural modifications induced by N-methylation translate into tangible benefits for peptide-based drug candidates.

Increased Proteolytic Stability: One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[1][3] Proteases recognize and bind to the peptide backbone through hydrogen bonding. The methyl group acts as a steric shield, preventing the enzyme from accessing and cleaving the adjacent peptide bonds.[3] This increased stability leads to a longer in vivo half-life.

Improved Membrane Permeability and Bioavailability: N-methylation increases the lipophilicity of a peptide by masking a polar N-H group.[2] This enhanced lipophilicity, coupled with a reduced desolvation penalty due to the loss of a hydrogen bond donor, facilitates the passive diffusion of the peptide across cellular membranes.[1] This is a critical factor for improving oral bioavailability.[4][5]

Modulation of Receptor Binding Affinity and Selectivity: The effect of N-methylation on receptor binding is highly context-dependent.[1] By constraining the peptide into its bioactive conformation, N-methylation can lead to a significant increase in binding affinity.[1] Conversely, if the induced conformation is not complementary to the binding pocket, a decrease in affinity may be observed.[1] This highlights the importance of systematic "N-methyl scanning" to identify optimal positions for modification. Furthermore, N-methylation can alter the selectivity of a peptide for different receptor subtypes.[5]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [3] |

| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [3] | |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [3] | |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [3] | |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [3] |

Table 2: Effect of N-Methylation on Permeability and Bioavailability